molecular formula C13H10N2 B1600283 2-phenyl-2H-indazole CAS No. 3682-71-1

2-phenyl-2H-indazole

Cat. No. B1600283
CAS RN: 3682-71-1
M. Wt: 194.23 g/mol
InChI Key: IXOZZKPZLXAEAX-UHFFFAOYSA-N
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Description

2-Phenyl-2H-indazole is a nitrogen-containing heterocyclic compound . It is one of the most important classes of heterocyclic compounds and is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .


Synthesis Analysis

The 2-phenyl-2H-indazole scaffold can be accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization . This method allows the preparation of several new indazole derivatives with interesting pharmacological properties . Some compounds were derivatized to provide structure-activity relationships (SAR) information .


Molecular Structure Analysis

The molecular formula of 2-Phenyl-2H-indazole is C13H10N2 . It has an average mass of 194.232 Da and a monoisotopic mass of 194.084396 Da .


Chemical Reactions Analysis

2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays a key role in the formation of C-N and N-N bonds .

Mechanism of Action

The biological assays revealed structural features that favor the antiprotozoal activity against the three protozoans tested, e.g., electron withdrawing groups at the 2-phenyl ring .

Future Directions

The progress on synthetic methodologies has allowed the preparation of several new indazole derivatives with interesting pharmacological properties . Particularly, the antiprotozoal activity of indazole derivatives has been recently reported . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . Future research may focus on exploring these derivatives for their potential pharmacological applications.

properties

IUPAC Name

2-phenylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-10-11-6-4-5-9-13(11)14-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOZZKPZLXAEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474796
Record name 2-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3682-71-1
Record name 2-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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